molecular formula C21H13Cl2N5 B2371745 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine CAS No. 477853-43-3

3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine

Cat. No.: B2371745
CAS No.: 477853-43-3
M. Wt: 406.27
InChI Key: UQCULXQUEBXGBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused with a quinazoline moiety. The presence of dichlorophenyl and phenyl groups further enhances its chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine typically involves multiple steps. One common method includes the Pd-catalyzed cross-coupling Suzuki–Miyaura reactions. The process begins with the treatment of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol, leading to the formation of [4,3-c]-annulated triazoloquinazolines .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. These methods would focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions could introduce various functional groups into the triazoloquinazoline framework .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine is unique due to its specific combination of functional groups and its ability to interact with molecular targets in a way that similar compounds do not. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N-phenyl-[1,2,4]triazolo[4,3-c]quinazolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N5/c22-13-10-11-15(17(23)12-13)19-26-27-20-16-8-4-5-9-18(16)25-21(28(19)20)24-14-6-2-1-3-7-14/h1-12H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCULXQUEBXGBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C4=NN=C(N42)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.